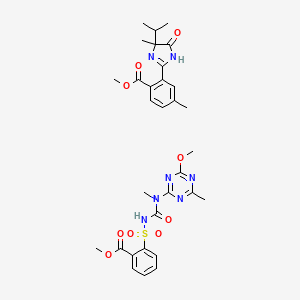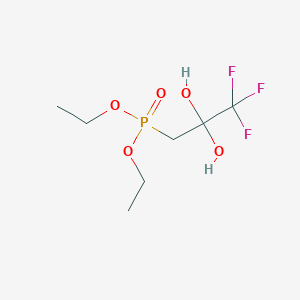![molecular formula C22H26O4 B14310763 3,3'-[Octane-1,8-diylbis(oxy)]dibenzaldehyde CAS No. 111029-21-1](/img/structure/B14310763.png)
3,3'-[Octane-1,8-diylbis(oxy)]dibenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[Octane-1,8-diylbis(oxy)]dibenzaldehyde: is an organic compound with the molecular formula C({22})H({26})O(_{4}) It consists of two benzaldehyde groups connected by an octane chain through ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Octane-1,8-diylbis(oxy)]dibenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with benzaldehyde and 1,8-dibromooctane.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: Benzaldehyde is reacted with 1,8-dibromooctane under reflux conditions to form the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of 3,3’-[Octane-1,8-diylbis(oxy)]dibenzaldehyde can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-[Octane-1,8-diylbis(oxy)]dibenzaldehyde: can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde moieties can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3,3’-[Octane-1,8-diylbis(oxy)]dibenzoic acid.
Reduction: 3,3’-[Octane-1,8-diylbis(oxy)]dibenzyl alcohol.
Substitution: Nitro derivatives of 3,3’-[Octane-1,8-diylbis(oxy)]dibenzaldehyde.
Wissenschaftliche Forschungsanwendungen
3,3’-[Octane-1,8-diylbis(oxy)]dibenzaldehyde: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Wirkmechanismus
The mechanism of action of 3,3’-[Octane-1,8-diylbis(oxy)]dibenzaldehyde depends on its interaction with various molecular targets:
Aldehyde Groups: These functional groups can form covalent bonds with nucleophiles, such as amines, through Schiff base formation.
Ether Linkages: The ether linkages provide flexibility and stability to the molecule, allowing it to interact with different molecular environments.
Vergleich Mit ähnlichen Verbindungen
3,3’-[Octane-1,8-diylbis(oxy)]dibenzaldehyde: can be compared with other similar compounds, such as:
3,3’-[Ethane-1,2-diylbis(oxy)]dibenzaldehyde: This compound has a shorter ethane linker instead of an octane chain, resulting in different physical and chemical properties.
3,3’-[Butane-1,4-diylbis(oxy)]dibenzaldehyde: The butane linker provides intermediate properties between the ethane and octane derivatives.
Uniqueness: : The octane linker in 3,3’-[Octane-1,8-diylbis(oxy)]dibenzaldehyde imparts greater flexibility and length, which can influence its reactivity and interactions in various applications.
Conclusion
3,3’-[Octane-1,8-diylbis(oxy)]dibenzaldehyde: is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable molecule for further study and development.
Eigenschaften
| 111029-21-1 | |
Molekularformel |
C22H26O4 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
3-[8-(3-formylphenoxy)octoxy]benzaldehyde |
InChI |
InChI=1S/C22H26O4/c23-17-19-9-7-11-21(15-19)25-13-5-3-1-2-4-6-14-26-22-12-8-10-20(16-22)18-24/h7-12,15-18H,1-6,13-14H2 |
InChI-Schlüssel |
PCYPMQJPUPNKAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCCCCCCCCOC2=CC=CC(=C2)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene](/img/structure/B14310687.png)


![7-Methylidenespiro[5.5]undecan-2-one](/img/structure/B14310730.png)
![1-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethyl}pyrrolidine](/img/structure/B14310742.png)

